molecular formula C10H20O B031143 Menthol CAS No. 1490-04-6

Menthol

Cat. No. B031143
CAS RN: 1490-04-6
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-UHFFFAOYSA-N
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Description

Synthesis Analysis Menthol, a cyclic monoterpene alcohol, is both naturally derived and synthetically produced. It is extracted from Mentha canadensis or synthesized through various industrial processes. Synthesis strategies involve different approaches, including biocatalytic methods using engineered organisms like Escherichia coli. These methods focus on producing specific menthol isomers, particularly (-)-menthol, which is most preferred due to its cooling and minty properties (Kamatou et al., 2013), (Toogood et al., 2015).

Molecular Structure Analysis Menthol's molecular structure is characterized by its cyclic nature with three chiral centers, leading to various stereoisomeric forms. Its structure has been extensively studied using techniques like IR, Raman, VCD spectroscopies, and quantum chemical calculations. These studies reveal insights into the molecular interactions, particularly hydrogen bonding networks, which contribute to menthol's characteristic properties (Moreno et al., 2013).

Chemical Reactions and Properties Menthol's unique chemical properties, such as its cooling effect, are attributed to its interaction with TRPM8 and other sensory receptors. It is involved in various chemical reactions, including interactions with cellular receptors and ion channels, leading to its sensory effects. Menthol also shows biological activity, including antibacterial, antifungal, and analgesic effects, and its ability to enhance the dermal penetration of pharmaceuticals (Oz et al., 2017).

Physical Properties Analysis Menthol's physical properties, including its crystalline form, vapor pressure, and solubility, contribute to its widespread use in various products. Its high vapor pressure at room temperature suggests potential as a temporary consolidant in art conservation (Han et al., 2016).

Chemical Properties Analysis Menthol's chemical properties, such as its interaction with TRPM8 receptors and other ion channels, underlie its physiological effects, including the characteristic cooling sensation. These properties are crucial in determining its applications in pharmaceuticals, confectionery, and other industries (Eccles, 1994).

Scientific Research Applications

  • Athletic Performance : Menthol has been explored as a performance-enhancing aid, potentially beneficial when applied internally for endurance, speed, strength, and joint range of motion (Stevens & Best, 2017).

  • Neurological Effects : It enhances GABAA receptor-mediated currents in midbrain neurons, which could have implications for pain relief and other neurological functions (Lau et al., 2014). Additionally, menthol reduces excitation in rat hippocampal neurons and suppresses epileptic activity by activating GABAA receptors (Zhang et al., 2008).

  • Pharmacological Properties : It has antioxidant, anti-inflammatory, and analgesic effects and can influence the function of various ion channels (Oz et al., 2017). Menthol also shows significant benefits in reducing symptoms of acute colitis in rats (Ghasemi‐Pirbaluti et al., 2017).

  • Pain Management : It reduces pain hypersensitivity and nocifensive behavior by activating specific receptors and blocking sodium and calcium channels in the spinal cord (Pan et al., 2012).

  • Gastrointestinal Effects : Menthol exhibits spasmolytic effects in human colon muscles by inhibiting Ca2+ influx (Amato et al., 2014) and has gastroprotective properties through various mechanisms (Rozza et al., 2014).

  • Dermatological Applications : In dermatology, menthol is used for antipruritic, antiseptic, analgesic, and cooling purposes, largely mediated by the TRPM8 receptor (Patel et al., 2007).

  • Vascular Effects : It induces cutaneous vasodilation through multiple pathways, including nitric oxide and sensory nerves (Craighead et al., 2017).

  • Biological Activities : Menthol has diverse biological activities like antibacterial, antifungal, anticancer, and analgesic effects, and is used in various consumer and medicinal products (Kamatou et al., 2013).

  • Nanotechnology Applications : Menthol-loaded nanocapsules enhance its solubility, thermal stability, and dermal absorption, beneficial for cosmetotextiles (Yingngam et al., 2019).

  • Respiratory Effects : Inhaled menthol reduces evoked cough in an evoked cough model (Morice et al., 1994).

  • Sensory Effects : Topical application of menthol alters heat and cold sensitivity in rats (Klein et al., 2012).

  • Agricultural Research : There's a correlation between menthol content and tolerance in Mentha arvensis cultivars, important for selecting elite genotypes (Shasany et al., 2000).

  • Aromatherapy and Pharmacology : Mentha arvensis L's essential oil, containing menthol, has health benefits in aromatherapy and pharmacology (Tiwari, 2016).

  • Addiction Studies : Menthol in cigarettes may reinforce smoking behavior and increase nicotine dependence (Ahijevych & Garrett, 2010).

  • Molecular Biology : Menthol's activation of TRPM8 involves a distinct mechanism, crucial for understanding menthol binding (Bandell et al., 2006).

  • Clinical Pharmacology : Despite its widespread use in commercial products and foods, menthol's clinical pharmacology is not extensively studied (Gelal et al., 1999).

Future Directions

The European Union’s menthol ban resulted in 17.3% additional quit attempts and 12.0% additional quitting among menthol smokers as compared with non-menthol smokers in the Netherlands . This adds to the evidence that banning menthol cigarettes can result in significant public health gains . Furthermore, the FDA is one step closer to banning menthol cigarettes and flavored cigars .

properties

IUPAC Name

5-methyl-2-propan-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOLISFMXDJSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8029650
Record name Menthol
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-
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Record name Menthol
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Record name Menthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

214.6 °C, BP: 216.5 /menthol/; BP: 218.6 /isomenthol/; BP: 211.7 /neomenthol/; BP: 214.6 /isoneomenthol/, 214.00 to 216.00 °C. @ 760.00 mm Hg
Record name MENTHOL
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Record name p-Menthan-3-ol
Source Human Metabolome Database (HMDB)
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Solubility

In water, 420 mg/L at 25 °C, In water, 456 mg/L at 25 °C, Very soluble in alcohol, chloroform, ether, petroleum ether, solvent hexane; freely soluble in glacial acetic acid, liquid petrolatum and in mineral, fixed and volatile oils /dl-Menthol/, 0.42 mg/mL at 25 °C, very soluble in alcohol and volatile oils; slightly soluble in water
Record name MENTHOL
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Record name Menthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.9131 at 18 °C, 0.901 (20°); 0.891 (30°)
Record name MENTHOL
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Record name Menthol
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Vapor Pressure

0.06 [mmHg], VP: 0.0637 mm Hg at 25 °C /l-Menthol/
Record name Menthol
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Record name MENTHOL
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Mechanism of Action

Exposure to low temperatures often causes allergic responses or urticaria. Similarly, menthol, a common food additive is also known to cause urticaria, asthma, and rhinitis. However, despite the obvious clinical implications, the molecular mechanisms responsible for inducing allergic responses to low temperatures and menthol have not been determined. Because a non-selective cation channel, transient receptor potential subtype M8 (TRPM8) is activated by cold and menthol, we hypothesized that this channel mediates cold- and menthol-induced histamine release in mast cells. Here, we report that TRPM8 is expressed in the basophilic leukemia mast cell line, RBL-2H3, and that exposure to menthol or low temperatures induced Ca(2+) influx in RBL-2H3 cells, which was reversed by a TRPM8 blocker. Furthermore, menthol, a TRPM8 agonist, induced the dose-dependent release of histamine from RBL-2H3 cells. When TRPM8 transcripts were reduced by siRNA (small interfering RNA), menthol- and cold-induced Ca(2+) influx and histamine release were significantly reduced. In addition, subcutaneous injection of menthol evoked scratching, a typical histamine-induced response which was reversed by a TRPM8 blocker. Thus, our findings indicate that TRPM8 mediates the menthol- and cold-induced allergic responses of mast cells, and suggest that TRPM8 antagonists be viewed as potential treatments for cold- and menthol-induced allergies. /DL-Menthol/, Menthol's characteristic cooling sensation is due, in part, to the activation of sensory neurons generally termed transient receptor potential (TRP) channels, in particular transient receptor potential melastatin family member 8 (TRPM8) and transient receptor potential subfamily A, member 1 (TRPA1). Menthol acts upon TRPM8 receptors by rapidly increasing intracellular calcium and mobilizing calcium flux through the channels to induce cold response signals at the application site. Aside from its cold-inducing sensation capabilities, menthol exhibits cytotoxic effects in cancer cells, induces reduction in malignant cell growth, and engages in synergistic excitation of GABA receptors and sodium ion channels resulting in analgesia. /DL-Menthol/, In recent years, the transient receptor potential melastatin member 8 (TRPM8) channel has emerged as a promising prognostic marker and putative therapeutic target in prostate cancer. We have found that forced overexpression of TRPM8 in PC-3 cells can inhibit the cell proliferation and motility probably through the TRPM8 activation. In this study, we aimed to investigate whether activating the TRPM8 channel by its selective agonist menthol can inhibit the proliferation and motility of androgen-independent prostate cancer (AIPC) with remarkable expression of TRPM8. Menthol is a naturally occurring compound, which has been widely used in cosmetics and pharmaceutical products, and also as flavoring in food. DU145 cells are androgen-independent but have a remarkable expression of TRPM8. The demonstration of the existence of TRPM8 and the absence of TRPA1 in DU145 cells provided the foundation for the following experiments, because both TRPM8 and TRPA1 are molecular targets of menthol. The outcome of MTT assay indicated that menthol inhibited the cell growth (p < 0.01). Cell cycle distribution and scratch assay analysis revealed that menthol induced cell cycle arrest at the G(0)/G(1) phase (p < 0.01). Furthermore, menthol inhibited the migration of DU145 cells by downregulating the focal-adhesion kinase. So it suggests that the activation of the existing TRPM8 channels may serve as a potential and pragmatic treatment for those AIPC with remarkable expression of TRPM8, and menthol is a useful compound for future development as an anticancer agent. /DL-Menthol/
Record name MENTHOL
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Product Name

Menthol

Color/Form

White crystals /89-78-1/, Crystals or granules /dl-Menthol/

CAS RN

1490-04-6, 89-78-1
Record name Menthol
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Record name Menthol [USP]
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Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-
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Melting Point

-8 °C, MP: 43 °C /L-Menthol 2216-51-5/; MP 38 °C /DL-Menthol 89-78-1/
Record name MENTHOL
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Synthesis routes and methods I

Procedure details

Linoleic acid (5 parts) and isopropyl myristate (2 parts) are added to cetyl alcohol (70 parts) molten at 50° C. A solution obtained by successively dissolving menthol (0.25 part), eucalyptol (0.5 part) and camphor (0.25 part) in cineol (3 parts), at a temperature of the order of 20° C., is added to the resulting solution. This gives a phase φ1.
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Synthesis routes and methods II

Procedure details

Two-hundred and sixteen parts of L-menthol and 43.2 parts of eucalyptus oil were dissolved in 100 parts of ethyl alcohol, and the resultant solution was added with 800 parts of an anhydrous maltose obtained by the method in Example for Reference 3. The resultant was granulated by spraying thereto 105 parts of a peppermint liquor, moisture content of about 50%, with stirring.
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Synthesis routes and methods III

Procedure details

A 0.1% 1-menthol solution is prepared by mixing 30 g of ethyl alcohol, 1.2 g of a surface active agent, 145.65 g of distilled water and 0.15 g of menthol. The mixed solution is diluted twice with distilled water to prepare a control solution. A separate test solution is prepared by dissolving 0.15 g of menthyl glucoside in 100 g of distilled water.
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Name
menthyl glucoside
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100 g
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Synthesis routes and methods IV

Procedure details

With 1-phenylethylamine neither a satisfactory yield nor an adequate optical purity could be achieved. Quinine yielded enantiomer in good optical purity but poor yield, no yield was indicated for N-methylephedfine With 1,2-diphenylethylamine the yield is satisfactory and the optical purity very good but the reagent, as is also N-methylephedrine is very expensive. Further, it is known that 2,2-dimethylcyclopropanecarboxylic acid can be separated into the enantiomers by the diastereomeric menthyl esters, which can be obtained from the acid chloride with (+) or (-) menthol (U.S. Pat. No. 4,487,956). This process does provide usable yields and optical purities, but is relatively complicated in working up and requires the relatively expensive menthol.
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Synthesis routes and methods V

Procedure details

A sensate composition was prepared by mixing the (3R)-1-menthyl 3-hydroxybutyrate obtained in Example 1 with 1-menthol at a ratio of 1:9 (weight ratio). Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition, and the oral sensory evaluation was carried out also on a 20 ppm aqueous solution of 1-menthol alone as a comparison.
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(3R)-1-menthyl 3-hydroxybutyrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Menthol
Reactant of Route 2
Menthol
Reactant of Route 3
Menthol
Reactant of Route 4
Menthol
Reactant of Route 5
Menthol
Reactant of Route 6
Menthol

Citations

For This Compound
144,000
Citations
T Patel, Y Ishiuji, G Yosipovitch - Journal of the American Academy of …, 2007 - Elsevier
… menthol's underlying target. The purpose of this review is to highlight the recent advances in the mechanism of action of menthol … the mechanism of action of menthol and to provide an …
Number of citations: 355 www.sciencedirect.com
R Eccles - Journal of Pharmacy and Pharmacology, 1994 - Wiley Online Library
… on production and chemistry of menthol, and its … of menthol are discussed in terms of actions on calcium conductance in sensory nerves and smooth muscle. The actions of menthol on …
Number of citations: 678 onlinelibrary.wiley.com
GPP Kamatou, I Vermaak, AM Viljoen, BM Lawrence - Phytochemistry, 2013 - Elsevier
… menthol and small amounts of menthol are even included in non-mentholated cigarettes. Natural menthol is … Although menthol exists in eight stereoisomeric forms, (−)-menthol from the …
Number of citations: 483 www.sciencedirect.com
N Galeotti, LDC Mannelli, G Mazzanti, A Bartolini… - Neuroscience …, 2002 - Elsevier
… investigate the potential antinociceptive effect of menthol. (−)-Menthol produced a dose-dependent … The antinociceptive effect of (−)-menthol was antagonised by the unselective opioid …
Number of citations: 468 www.sciencedirect.com
H HENSEL, Y ZOTTERMAN - Acta Physiologica Scandinavica, 1951 - Wiley Online Library
… from cold fibres and secondly that menthol does not elicit any "inadequate", chemical … of menthol by a suitable rise of temperature. We can therefore speak about the action of menthol as …
Number of citations: 262 onlinelibrary.wiley.com
GA Giovino, S Sidney, JC Gfroerer… - Nicotine & Tobacco …, 2004 - academic.oup.com
… the leading menthol brand in the United States. Surveys from four nations indicate that menthol … Research is needed to better explain factors that may influence menthol preference, such …
Number of citations: 278 academic.oup.com
JA Farco, O Grundmann - Mini reviews in medicinal chemistry, 2013 - ingentaconnect.com
… of menthol has been extracted from Japanese fungi, Phomopsis amygdali F6a and Niigata 2 [10]. Unlike the biosynthesis of Mentha l-menthol, Phomopsis menthol … of l-menthol from l…
Number of citations: 127 www.ingentaconnect.com
YO Lee, SA Glantz - Tobacco Control, 2011 - tobaccocontrol.bmj.com
… of menthol by tobacco companies to over 90% of all tobacco products, whether labelled ‘menthol’ or not, demonstrates that menthol is not simply a flavour or brand. Menthol imparts …
Number of citations: 92 tobaccocontrol.bmj.com
HR Watson, R Hems, DG Rowsell, DJ Spring - J. Soc. Cosmet. Chem, 1978 - lib3.dss.go.th
… THE COOLING ACTION OF MENTHOL Menthol does not cool … When menthol is placed on the lingual nerve of the cat the … features in the action of menthol and synthetic cooling agents, …
Number of citations: 197 lib3.dss.go.th
A Gelal, P Jacob III, L Yu… - Clinical Pharmacology & …, 1999 - Wiley Online Library
… a 100 mg l-menthol capsule, a placebo capsule, and 10 mg menthol in mint candy or … menthol and menthol in food or beverages have a similar systemic bioavailability and that menthol …
Number of citations: 111 ascpt.onlinelibrary.wiley.com

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